molecular formula C9H17N B8639946 N,N-diethyl-2-methylbut-3-yn-2-amine

N,N-diethyl-2-methylbut-3-yn-2-amine

Cat. No.: B8639946
M. Wt: 139.24 g/mol
InChI Key: QKIJCLSWZOAWBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-2-methylbut-3-yn-2-amine is a useful research compound. Its molecular formula is C9H17N and its molecular weight is 139.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

N,N-diethyl-2-methylbut-3-yn-2-amine

InChI

InChI=1S/C9H17N/c1-6-9(4,5)10(7-2)8-3/h1H,7-8H2,2-5H3

InChI Key

QKIJCLSWZOAWBJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(C)(C)C#C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Prepared using methodology described by Zaragoza, F., et al. J. Med. Chem. 2004, 47, 2833. To a stirred mixture of diethylamine (10.3 mL, 99.6 mmol), 3-chloro-3-methylbut-1-yne (10.2 g, 99.6 mmol), triethylamine (16.7 mL, 119 mmol), and THF (100 mL) at 0° C. was added copper(I) chloride (0.986 g, 9.96 mmol). The resulting suspension was allowed to warm to room temperature, and stirring continued for 4 hours. The reaction mixture was partitioned between diethyl ether (250 mL) and a saturated aqueous solution of NaHCO3 (100 mL). The phases were separated, and the aqueous phase was re-extracted with diethyl ether (100 mL). The combined organic phases were dried (Na2SO4), filtered, and concentrated. The brown oil was distilled (105-110° C.) at atmospheric pressure under N2. The product was obtained as an oil (1.85 g, 9%). 1H NMR (400 MHz, CDCl3) δ 2.66 (q, J=7 Hz, 4H), 2.21 (s, 1H), 1.40 (s, 6H), 1.08 (t, J=7 Hz, 6H).
Quantity
10.3 mL
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
16.7 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
copper(I) chloride
Quantity
0.986 g
Type
catalyst
Reaction Step Two
Name
Yield
9%

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